N-(3-cyanophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
N-(3-cyanophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazine core substituted with a 4-phenylpiperazine moiety and a sulfanyl-linked acetamide group. The acetamide is further functionalized with a 3-cyanophenyl group. The sulfanyl (thioether) linkage enhances stability and may modulate pharmacokinetic properties .
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6OS/c24-16-18-5-4-6-19(15-18)27-21(30)17-31-23-22(25-9-10-26-23)29-13-11-28(12-14-29)20-7-2-1-3-8-20/h1-10,15H,11-14,17H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHYMAPAANEAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyanophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 366.48 g/mol. The compound features a cyanophenyl group, a piperazine moiety, and a pyrazine ring, which are significant for its pharmacological properties.
Biological Activity
Anticonvulsant Activity:
Recent studies have indicated that derivatives of this compound exhibit anticonvulsant properties. A related study synthesized various N-phenylacetamide derivatives and evaluated their efficacy using models of epilepsy. The results demonstrated that certain derivatives were effective in the maximal electroshock (MES) test, suggesting potential as anticonvulsants .
Mechanism of Action:
The mechanism by which these compounds exert their anticonvulsant effects is believed to involve modulation of sodium channels and neurotransmitter systems. Specifically, some derivatives showed moderate binding affinity to neuronal voltage-sensitive sodium channels, which are crucial in the propagation of action potentials in neurons .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that the presence of specific functional groups significantly influences biological activity. For instance:
- Lipophilicity: More lipophilic compounds tended to show greater efficacy in animal models, suggesting that hydrophobic interactions play a role in their mechanism of action.
- Substituent Effects: The introduction of fluorine or trifluoromethyl groups has been shown to enhance metabolic stability and improve distribution to the central nervous system (CNS), thereby increasing anticonvulsant activity .
Case Studies
Several case studies have been conducted to evaluate the pharmacological profiles of this compound:
- Study on Anticonvulsant Efficacy:
- Toxicological Assessment:
Data Summary
| Compound Name | Molecular Formula | Molecular Weight | Anticonvulsant Activity | Toxicity Level |
|---|---|---|---|---|
| This compound | 366.48 g/mol | Effective in MES test | Low |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine/Acetamide Motifs
Compound 14 ():
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Key Differences: The acetamide is attached to a 3-(trifluoromethyl)phenyl group instead of 3-cyanophenyl. Lacks the pyrazine-sulfanyl bridge present in the target compound.
- The absence of the pyrazine ring reduces π-π stacking opportunities, possibly affecting receptor binding .
N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide ():
- Key Differences:
- Features a 4-acetylphenyl acetamide group and a 2,3-dimethylphenyl-substituted piperazine.
- Implications:
Analogues with Pyrazine-Sulfanyl Linkages
N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide ():
- Key Differences: Contains a sulfamoyl (-SO₂NH₂) bridge and a 3,5-dimethoxyphenylamino substituent on pyrazine.
- Methoxy (-OCH₃) groups are electron-donating, contrasting with the electron-withdrawing -CN in the target compound .
N-(2,5-difluorophenyl)-2-{[3-(phenylsulfanyl)pyrazin-2-yl]sulfanyl}acetamide ():
- Key Differences:
- Substituted with a 2,5-difluorophenyl group and a phenylsulfanyl pyrazine.
- Implications: Fluorine atoms increase lipophilicity and metabolic stability.
Analogues with Heterocyclic Variations
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ():
- Key Differences:
- Replaces pyrazine with a 1,3,4-oxadiazole ring and incorporates an indolylmethyl group.
- Indole groups may confer serotonin receptor affinity, diverging from the target compound’s likely pharmacology .
Physicochemical and Pharmacokinetic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
